molecular formula C18H25N3O4 B6703512 Methyl 3-[(3,4-dimethyl-5-oxopiperazine-1-carbonyl)amino]-2-methyl-2-phenylpropanoate

Methyl 3-[(3,4-dimethyl-5-oxopiperazine-1-carbonyl)amino]-2-methyl-2-phenylpropanoate

Cat. No.: B6703512
M. Wt: 347.4 g/mol
InChI Key: VHQFUQFFNOGOJH-UHFFFAOYSA-N
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Description

Methyl 3-[(3,4-dimethyl-5-oxopiperazine-1-carbonyl)amino]-2-methyl-2-phenylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring, a common structure in many pharmacologically active molecules, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3,4-dimethyl-5-oxopiperazine-1-carbonyl)amino]-2-methyl-2-phenylpropanoate typically involves multi-step organic reactions. One common method includes the reaction of a piperazine derivative with a suitable acylating agent to introduce the carbonyl group. This is followed by the esterification of the resulting intermediate with methanol under acidic conditions to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3,4-dimethyl-5-oxopiperazine-1-carbonyl)amino]-2-methyl-2-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-[(3,4-dimethyl-5-oxopiperazine-1-carbonyl)amino]-2-methyl-2-phenylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(3,4-dimethyl-5-oxopiperazine-1-carbonyl)amino]-2-methyl-2-phenylpropanoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(3,4-dimethyl-5-oxopiperazine-1-carbonyl)amino]-2-methylpropanoate
  • Methyl 3-[(3,4-dimethyl-5-oxopiperazine-1-carbonyl)amino]-2-phenylpropanoate

Uniqueness

Methyl 3-[(3,4-dimethyl-5-oxopiperazine-1-carbonyl)amino]-2-methyl-2-phenylpropanoate is unique due to its specific structural features, such as the combination of a piperazine ring with a phenylpropanoate moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

methyl 3-[(3,4-dimethyl-5-oxopiperazine-1-carbonyl)amino]-2-methyl-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-13-10-21(11-15(22)20(13)3)17(24)19-12-18(2,16(23)25-4)14-8-6-5-7-9-14/h5-9,13H,10-12H2,1-4H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQFUQFFNOGOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(=O)N1C)C(=O)NCC(C)(C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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